molecular formula C22H29N5O4 B2876392 1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone CAS No. 1171652-19-9

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

Cat. No. B2876392
CAS RN: 1171652-19-9
M. Wt: 427.505
InChI Key: RDAMKUXPZGTDIS-UHFFFAOYSA-N
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Description

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N5O4 and its molecular weight is 427.505. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

Compounds with structures related to piperazine derivatives have been studied for their pharmacokinetic properties and metabolism in humans. For example, the study on the disposition and metabolism of a novel orexin receptor antagonist reveals comprehensive pharmacokinetic data, showing how the compound is metabolized and eliminated in humans, highlighting the importance of understanding metabolic pathways for drug development (Renzulli et al., 2011).

Anxiolytic-like Effects

Research into arylpiperazine derivatives containing specific nuclei demonstrates their potential anxiolytic effects, indicating how modifications to the molecular structure can influence the interaction with biological targets to modulate anxiety-related behaviors (Kędzierska et al., 2019).

Receptor Binding Studies

Studies on receptor binding, such as those using WAY-100635, a compound with a methoxyphenyl group, provide insights into the design of radioligands for PET imaging of 5-HT1A receptors. This research is crucial for developing diagnostic tools for neurological and psychiatric disorders (Pike et al., 1996).

Neuropharmacology

Exploration of the effects of certain piperazine derivatives on serotonin reuptake indicates their potential use in treating anxiety disorders, showcasing the neuropharmacological applications of these compounds (Inoue et al., 1996).

properties

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O4/c1-17-15-18(22(29)26-11-13-31-14-12-26)23-27(17)16-21(28)25-9-7-24(8-10-25)19-5-3-4-6-20(19)30-2/h3-6,15H,7-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDAMKUXPZGTDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-methoxyphenyl)piperazin-1-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)ethanone

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